![molecular formula C18H13F3N2OS B2388920 N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide CAS No. 303093-60-9](/img/structure/B2388920.png)

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

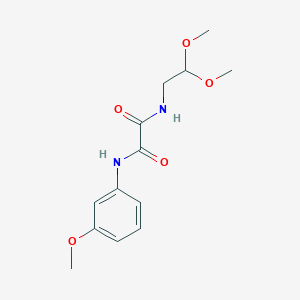

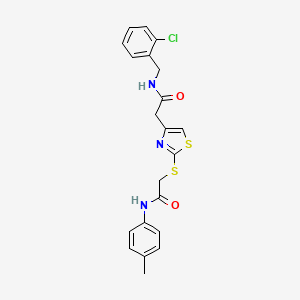

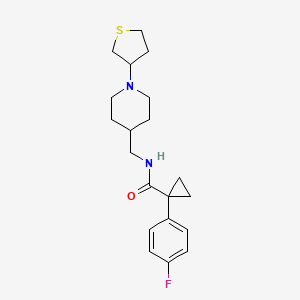

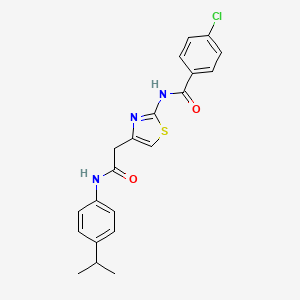

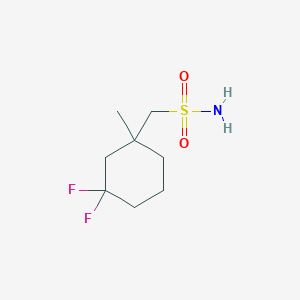

The compound “N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), a thiazole ring, and a benzamide group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to modify the chemical and physical properties of active molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of pharmaceutical compounds .Applications De Recherche Scientifique

Synthesis and Characterization

The compound has been synthesized and characterized in various studies. For instance, it was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis (trifluoromethyl)benzylamine at 140 °C for 24 h under metal- and catalyst-free conditions . The compound was fully characterized by IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

Density Functional Theory (DFT) Studies

The compound has been used in DFT studies. Molecular electrostatic potential studies, determination of quantum descriptors, fundamental vibrational frequencies, and intensity of vibrational bands were computed by DFT using the B3LYP method with 6-311+G (d,p) basis set in gas phase .

Pharmaceutical Applications

The compound is part of the amide functional group, which is present in approximately a quarter of clinically approved drugs and two-thirds of all drug candidates . The fatty acid amides (FAAs) have received augmented interest due to their wide range of physiological and pharmacological activities .

Insecticides

Amide-forming reactions are pivotal in the pharmaceutical industry and medicinal chemistry for the preparation of active pharmaceutical ingredients, including insecticides .

Polymers

The compound is used in the preparation of polymers .

Bioactive Molecules

The compound is used in the preparation of a vast number of bioactive molecules .

Suppression of Polysulfides Shuttle Effect in Lithium-Sulfur Batteries

The compound has been used in the suppression of the shuttle effect of polysulfides in lithium-sulfur batteries .

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

The compound has been used in the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine .

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

It’s known that thiazole derivatives can interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the thiazole derivative.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2OS/c19-18(20,21)14-8-4-5-12(9-14)10-15-11-22-17(25-15)23-16(24)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWSKARAKJOSAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)

![N-(3-Methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2388847.png)

![5-[(3,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2388851.png)

![2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile](/img/structure/B2388852.png)

![N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2388858.png)